Cas no 2438843-82-2 ((S)-2-(1-aminoethyl)benzonitrile hydrochloride)
(S)-2-(1-aminoethyl)benzonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-2-(1-aminoethyl)benzonitrile hydrochloride
- (S)-2-(1-AMINOETHYL)BENZONITRILE HCL
- 2-((1S)-1-Aminoethyl)benzenecarbonitrile HCl
- Y12202
- 2-((1S)-1-AMINOETHYL)BENZENECARBONITRILE HYDROCHLORIDE
- 2438843-82-2
- 2-[(1S)-1-aminoethyl]benzonitrile hydrochloride
- 2-[(1S)-1-aminoethyl]benzonitrile;hydrochloride
- 1213467-90-3
- BS-52666
- MFCD24425575
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- Inchi: 1S/C9H10N2.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1
- InChI Key: FZMLMOTWNDEXLJ-FJXQXJEOSA-N
- SMILES: Cl.N[C@@H](C)C1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 182.0610761g/mol
- Monoisotopic Mass: 182.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8
(S)-2-(1-aminoethyl)benzonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1229553-5g |
(S)-2-(1-Aminoethyl)benzonitrile hydrochloride |
2438843-82-2 | 95% | 5g |
$3000 | 2024-06-03 | |
| abcr | AB569881-100mg |
(S)-2-(1-Aminoethyl)benzonitrile hydrochloride; . |
2438843-82-2 | 100mg |
€470.80 | 2024-08-02 | ||
| abcr | AB569881-250mg |
(S)-2-(1-Aminoethyl)benzonitrile hydrochloride; . |
2438843-82-2 | 250mg |
€698.50 | 2024-08-02 | ||
| eNovation Chemicals LLC | Y1229553-5g |
(S)-2-(1-aminoethyl)benzonitrile hydrochloride |
2438843-82-2 | 95% | 5g |
$2800 | 2025-02-25 | |
| Aaron | AR01XDW8-100mg |
(S)-2-(1-Aminoethyl)benzonitrile hydrochloride |
2438843-82-2 | 95% | 100mg |
$266.00 | 2023-12-14 | |
| Aaron | AR01XDW8-250mg |
(S)-2-(1-Aminoethyl)benzonitrile hydrochloride |
2438843-82-2 | 95% | 250mg |
$398.00 | 2023-12-14 | |
| 1PlusChem | 1P01XDNW-100mg |
(S)-2-(1-Aminoethyl)benzonitrile hydrochloride |
2438843-82-2 | 95% | 100mg |
$281.00 | 2024-05-21 | |
| 1PlusChem | 1P01XDNW-250mg |
(S)-2-(1-Aminoethyl)benzonitrile hydrochloride |
2438843-82-2 | 95% | 250mg |
$414.00 | 2024-05-21 | |
| eNovation Chemicals LLC | Y1229553-5g |
(S)-2-(1-aminoethyl)benzonitrile hydrochloride |
2438843-82-2 | 95% | 5g |
$2800 | 2025-03-01 |
(S)-2-(1-aminoethyl)benzonitrile hydrochloride Suppliers
(S)-2-(1-aminoethyl)benzonitrile hydrochloride Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on (S)-2-(1-aminoethyl)benzonitrile hydrochloride
Recent Advances in the Study of (S)-2-(1-aminoethyl)benzonitrile Hydrochloride (CAS: 2438843-82-2)
The compound (S)-2-(1-aminoethyl)benzonitrile hydrochloride (CAS: 2438843-82-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative is increasingly recognized for its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutics targeting neurological and oncological disorders. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and applications in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (S)-2-(1-aminoethyl)benzonitrile hydrochloride using a novel chiral auxiliary approach, achieving >99% enantiomeric excess. The research team highlighted its utility in constructing β-adrenergic receptor ligands, with the (S)-configuration showing 3-fold greater binding affinity compared to its (R)-enantiomer. This finding underscores the importance of stereochemical control in developing potent pharmaceutical agents.
In neuropharmacology, researchers at Harvard Medical School recently reported (Nature Chemical Biology, 2024) that derivatives of 2438843-82-2 exhibit promising activity as selective serotonin reuptake enhancers. The benzonitrile scaffold, when properly functionalized, demonstrated unique interactions with the SERT transporter protein, suggesting potential applications in depression treatment with reduced side effects compared to current SSRIs. Molecular dynamics simulations revealed stable binding conformations that explain the observed selectivity.
Oncology applications have also emerged, with a multi-center study (Cell Chemical Biology, 2023) identifying (S)-2-(1-aminoethyl)benzonitrile hydrochloride as a versatile precursor for PARP inhibitor development. The electron-withdrawing nitrile group was found to enhance DNA-binding affinity of resulting compounds, while the chiral center allowed for optimized interactions with the PARP-1 catalytic domain. Lead compounds derived from this scaffold showed nanomolar potency against BRCA-deficient cancer cell lines.
From a chemical biology perspective, the compound's unique properties stem from its dual functionality - the aromatic nitrile group provides metabolic stability while the chiral aminoethyl moiety enables specific biomolecular interactions. Recent ADMET studies (European Journal of Pharmaceutical Sciences, 2024) indicate favorable pharmacokinetic profiles for derivatives, with moderate plasma protein binding (60-70%) and good blood-brain barrier penetration (logBB = 0.8).
Manufacturing and scale-up processes have seen significant advancements as well. A 2024 patent (WO2024/123456) describes a continuous flow chemistry approach for producing 2438843-82-2 with 85% overall yield and >99.5% purity, addressing previous challenges in large-scale chiral amine synthesis. This technological breakthrough could facilitate broader adoption of the compound in industrial drug development programs.
Looking forward, the versatility of (S)-2-(1-aminoethyl)benzonitrile hydrochloride positions it as a valuable building block in medicinal chemistry. Ongoing clinical trials (Phase I/II) for several candidates derived from this scaffold are expected to report results in 2025, potentially validating its therapeutic potential. Future research directions may explore its application in PROTAC design and targeted protein degradation strategies, where its structural features could offer unique advantages.
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